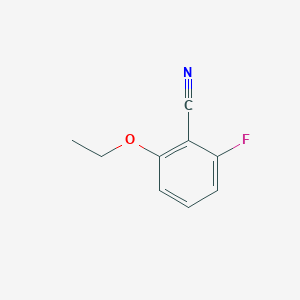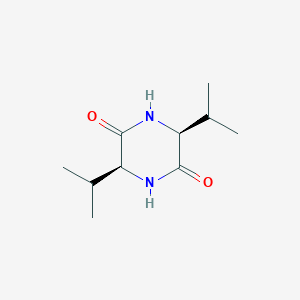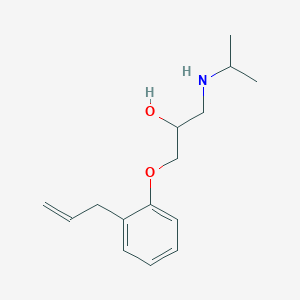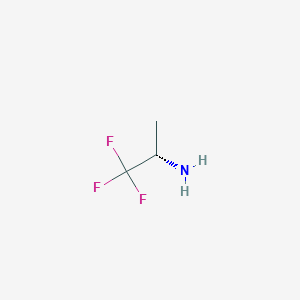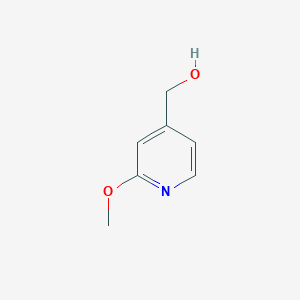
(2-Methoxypyridin-4-yl)methanol
Vue d'ensemble
Description
(2-Methoxypyridin-4-yl)methanol is a chemical compound that has been the subject of research in various fields, particularly in chemistry and materials science. It is notable for its potential in creating compounds with specific physical and chemical properties.
Synthesis Analysis
- A study by (Ahipa et al., 2014) focused on synthesizing compounds containing methoxypyridine structures. These compounds exhibited liquid crystalline behavior and were characterized using spectral techniques.
Molecular Structure Analysis
- The molecular structure of compounds related to (2-Methoxypyridin-4-yl)methanol was analyzed through X-ray diffraction in studies such as (Percino et al., 2005). These analyses reveal details about the molecular arrangement and intramolecular interactions.
Chemical Reactions and Properties
- Research by (Garnovskii et al., 2003) involved electrochemical synthesis involving methanol, demonstrating how (2-Methoxypyridin-4-yl)methanol can participate in complex chemical reactions.
- The study by (Sammakia & Hurley, 2000) looked into the catalytic properties of related compounds in specific chemical reactions.
Physical Properties Analysis
- The physical properties of related compounds, such as their liquid crystalline behavior and phase transitions, were investigated in the research by (Ahipa et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as the emission bands and electronic properties, were explored in the context of luminescent materials in the study by (Ahipa et al., 2014).
Applications De Recherche Scientifique
-
- Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Method: Organisms have developed efficient iron transport mechanisms, including siderophores, to cope with iron-limited conditions .
- Results: The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
2-methacryloyloxyethyl phosphorylcholine (MPC) polymers
- Application: MPC polymers, which have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, have shown an outstanding ability to prevent nonspecific protein adsorption .
- Method: These polymers are used for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
- Results: They have been applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
Orientations Futures
“(2-Methoxypyridin-4-yl)methanol” is widely used in research and industrial fields. Its future directions could involve further exploration of its synthesis, properties, and potential applications in various fields.
Relevant Papers There are several papers relevant to “(2-Methoxypyridin-4-yl)methanol”. One discusses the synthesis of substituted pyridines with diverse functional groups . Another paper discusses the properties, synthesis, characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, and the current state of "(2-Methoxypyridin-4-yl)methanol".
Propriétés
IUPAC Name |
(2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBVKZRNXXJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560641 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxypyridin-4-yl)methanol | |
CAS RN |
123148-66-3 | |
| Record name | (2-Methoxypyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)


